molecular formula C17H13NO8S B11424029 3-[(3,4-dimethoxyphenyl)sulfonyl]-6-nitro-2H-chromen-2-one

3-[(3,4-dimethoxyphenyl)sulfonyl]-6-nitro-2H-chromen-2-one

Cat. No.: B11424029
M. Wt: 391.4 g/mol
InChI Key: WPCKZCAIQRTZRN-UHFFFAOYSA-N
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Description

3-[(3,4-dimethoxyphenyl)sulfonyl]-6-nitro-2H-chromen-2-one is a complex organic compound with a molecular formula of C17H13NO8S and a molecular weight of 391.36 This compound is known for its unique structural features, which include a chromenone core, a nitro group, and a sulfonyl group attached to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethoxyphenyl)sulfonyl]-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, which involves the reaction of 3,4-dimethoxyacetophenone with p-bromo benzaldehyde in the presence of a base such as potassium hydroxide . The resulting intermediate undergoes further reactions, including sulfonylation and nitration, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethoxyphenyl)sulfonyl]-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the sulfonyl position .

Scientific Research Applications

3-[(3,4-dimethoxyphenyl)sulfonyl]-6-nitro-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethoxyphenyl)sulfonyl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-dimethoxyphenyl)sulfonyl]-6-nitro-2H-chromen-2-one is unique due to its combination of a chromenone core, nitro group, and sulfonyl group attached to a dimethoxyphenyl ring.

Properties

Molecular Formula

C17H13NO8S

Molecular Weight

391.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonyl-6-nitrochromen-2-one

InChI

InChI=1S/C17H13NO8S/c1-24-14-6-4-12(9-15(14)25-2)27(22,23)16-8-10-7-11(18(20)21)3-5-13(10)26-17(16)19/h3-9H,1-2H3

InChI Key

WPCKZCAIQRTZRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC

Origin of Product

United States

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